Ethyl 4-(5-ethenylfuran-2-yl)benzoate
Description
Ethyl 4-(5-ethenylfuran-2-yl)benzoate is a benzoate ester derivative featuring a 5-ethenylfuran substituent at the para position of the aromatic ring. The ethenylfuran moiety introduces conjugated π-electron systems, which may enhance photophysical properties and influence biological activity.
Properties
CAS No. |
93202-28-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 4-(5-ethenylfuran-2-yl)benzoate |
InChI |
InChI=1S/C15H14O3/c1-3-13-9-10-14(18-13)11-5-7-12(8-6-11)15(16)17-4-2/h3,5-10H,1,4H2,2H3 |
InChI Key |
DRESMJLILRZYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-ethenylfuran-2-yl)benzoate typically involves the esterification of 4-(5-ethenylfuran-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(5-ethenylfuran-2-yl)benzoic acid+ethanolacid catalystEthyl 4-(5-ethenylfuran-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-(5-ethenylfuran-2-yl)benzoate can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are often used in electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Ethyl 4-(5-ethenylfuran-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-ethenylfuran-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its ester and aromatic functionalities, potentially affecting enzyme activity or cellular signaling pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
Ethyl 4-(5-ethenylfuran-2-yl)benzoate can be compared to other ethyl/methyl benzoate derivatives with diverse substituents:
Key Observations :
- Unlike sulfonamidobenzamide derivatives (e.g., SABA1), which exhibit antimicrobial activity, the ethenylfuran substituent may prioritize applications in materials science or optoelectronics due to its conjugated system .
Physical and Chemical Properties
| Property | This compound | Ethyl 4-cyanobenzoate | Ethyl 4-(dimethylamino)benzoate |
|---|---|---|---|
| Reactivity | Moderate (conjugated system) | High (electrophilic –CN) | Very high (electron-donating –NMe₂) |
| Solubility | Likely low in water | Low (hydrophobic –CN) | Moderate (polar –NMe₂) |
| Thermal Stability | High (aromatic + conjugated system) | Moderate | Moderate |
Notes:
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